molecular formula C25H15B B1374387 4-Bromo-9,9'-spirobi[fluorene] CAS No. 1161009-88-6

4-Bromo-9,9'-spirobi[fluorene]

Cat. No.: B1374387
CAS No.: 1161009-88-6
M. Wt: 395.3 g/mol
InChI Key: GQXFSXMUBDPXBG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Bromo-9,9’-spirobi[fluorene] is a type of fluorene, which is a polycyclic aromatic hydrocarbon . It primarily targets organic light-emitting diodes (OLEDs) and is used as an intermediate in their production .

Mode of Action

The compound interacts with its targets through a process known as spiroconjugation . This is a unique type of conjugation that occurs in spirobifluorenes, a class of compounds to which 4-Bromo-9,9’-spirobi[fluorene] belongs . The spiroconjugation effect enhances the electronic properties of the compound, making it suitable for use in optoelectronic devices .

Biochemical Pathways

Given its application in oleds, it can be inferred that the compound plays a role in the electron transport pathway within these devices .

Pharmacokinetics

This suggests that its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

The primary result of 4-Bromo-9,9’-spirobi[fluorene]'s action is the enhancement of the electronic properties of OLEDs . This is achieved through the spiroconjugation effect, which improves the performance of these devices .

Action Environment

The action of 4-Bromo-9,9’-spirobi[fluorene] is influenced by environmental factors such as temperature and light exposure . For instance, the compound is stable under light and heat, suggesting that it can maintain its efficacy under a range of environmental conditions . Furthermore, it should be stored in a dry, room-temperature environment to preserve its stability .

Biochemical Analysis

Biochemical Properties

4-Bromo-9,9’-spirobi[fluorene] plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 4-Bromo-9,9’-spirobi[fluorene] to the active site of the enzyme, thereby modulating its activity.

Cellular Effects

The effects of 4-Bromo-9,9’-spirobi[fluorene] on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-Bromo-9,9’-spirobi[fluorene] can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Bromo-9,9’-spirobi[fluorene] exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This binding can result in changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-9,9’-spirobi[fluorene] can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that prolonged exposure to 4-Bromo-9,9’-spirobi[fluorene] can lead to significant changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of 4-Bromo-9,9’-spirobi[fluorene] vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of 4-Bromo-9,9’-spirobi[fluorene] can cause liver and kidney damage in animal models, indicating a threshold effect .

Metabolic Pathways

4-Bromo-9,9’-spirobi[fluorene] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .

Transport and Distribution

Within cells and tissues, 4-Bromo-9,9’-spirobi[fluorene] is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to different tissues .

Subcellular Localization

The subcellular localization of 4-Bromo-9,9’-spirobi[fluorene] is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9’-spirobi[fluorene] typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) at -78°C under an inert atmosphere. The mixture is then allowed to warm to room temperature overnight. The product is purified by column chromatography .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up and optimization for industrial applications. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Properties

IUPAC Name

4-bromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Br/c26-23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXFSXMUBDPXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298920
Record name 4-Bromo-9,9′-spirobi[9H-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161009-88-6
Record name 4-Bromo-9,9′-spirobi[9H-fluorene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1161009-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-9,9′-spirobi[9H-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-9,9'-Spirobi[9H-fluorene]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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